![molecular formula C11H17N3O B1447251 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 1955561-37-1](/img/structure/B1447251.png)

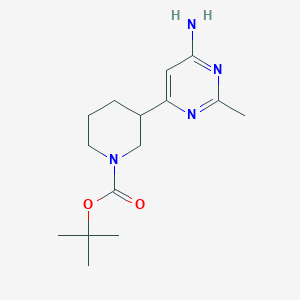

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Overview

Description

The compound “3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as “N-({2-azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide”, has been reported . Another related compound, “4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one”, was prepared and allowed to react with nitrogen nucleophiles to give the corresponding hydrazones .Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole” are not documented, related compounds have been studied. For instance, “4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one” was allowed to react with nitrogen nucleophiles to give corresponding hydrazones .Scientific Research Applications

Pharmaceutical Analysis and Quality Control

The compound has been utilized in the development and validation of analytical methods for pharmaceuticals. For instance, in the quality control of Gabapentin , an impurity known as 2-Azaspiro[4.5]decan-3-one is measured using quantitative NMR (qNMR) spectroscopy . This method ensures the purity and safety of pharmaceutical products by accurately quantifying potential impurities.

Neuropharmacology

In neuropharmacological research, derivatives of Azaspirodecan oxadiazole are explored for their potential therapeutic effects. Gabapentin, which can form a related impurity through intramolecular cyclization, is used to treat conditions like epilepsy and neuropathic pain . The study of such impurities can lead to a better understanding of drug stability and efficacy.

Synthetic Chemistry

This compound serves as a building block in synthetic chemistry for the creation of heterocyclic compounds. Its unique structure allows for the synthesis of various novel molecules, which can have diverse applications in medicinal chemistry and materials science.

Enzyme Inhibition Studies

It has been used as an inhibitor in studies of the enzyme thymidylate synthase. By inhibiting this enzyme, researchers can explore therapeutic avenues for diseases such as cancer, where the inhibition of DNA synthesis is a key treatment strategy.

Coordination Chemistry

The compound finds application in coordination chemistry, where it acts as a ligand to form coordination complexes. These complexes can be studied for their catalytic properties or potential use in electronic materials.

Medicinal Chemistry

In medicinal chemistry, the compound has been part of the discovery process for allosteric inhibitors targeting SHP2, a protein involved in cell signaling pathways . Such inhibitors can have significant implications in the treatment of diseases like cancer.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Azaspiro[4Similar compounds have been found to target shp2 , a nonreceptor protein tyrosine phosphatase involved in cell growth and differentiation .

Mode of Action

The exact mode of action of 3-(2-Azaspiro[4Related compounds have been found to act as allosteric inhibitors, stabilizing their target proteins in an inactive conformation .

Biochemical Pathways

The specific biochemical pathways affected by 3-(2-Azaspiro[4Shp2, a potential target of similar compounds, is involved in multiple oncogenic cell-signaling cascades such as ras-erk and jak-stat .

Pharmacokinetics

The search results do not provide specific information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole. Related compounds have been found to have moderate potency, selectivity, and oral bioavailability .

Result of Action

The specific molecular and cellular effects of 3-(2-Azaspiro[4Similar compounds have been found to inhibit fibrinolysis in human whole blood functional assays and reduce blood loss during liver hepatectomy .

properties

IUPAC Name |

3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-4-11(5-3-1)7-12-6-9(11)10-13-8-15-14-10/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEBXOKUDQUVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCC2C3=NOC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)